molecular formula C14H19NO6S B5734369 Methyl [2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate

Methyl [2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate

Cat. No.: B5734369
M. Wt: 329.37 g/mol
InChI Key: VHIHMUIEVLBVLE-UHFFFAOYSA-N
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Description

Methyl [2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate is a chemical compound with a complex structure that includes a morpholine ring, a sulfonyl group, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate typically involves the reaction of 2-methyl-4-(morpholin-4-ylsulfonyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Methyl [2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxyacetate moiety may also interact with cellular receptors, modulating various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
  • N-methyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide

Uniqueness

Methyl [2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c1-11-9-12(3-4-13(11)21-10-14(16)19-2)22(17,18)15-5-7-20-8-6-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIHMUIEVLBVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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